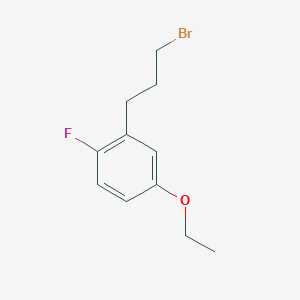

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene

Descripción

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain at position 1, an ethoxy group at position 5, and a fluorine atom at position 2. The bromopropyl chain likely serves as a reactive handle for further synthetic modifications, while the ethoxy and fluorine groups influence electronic properties and metabolic stability.

Propiedades

Fórmula molecular |

C11H14BrFO |

|---|---|

Peso molecular |

261.13 g/mol |

Nombre IUPAC |

2-(3-bromopropyl)-4-ethoxy-1-fluorobenzene |

InChI |

InChI=1S/C11H14BrFO/c1-2-14-10-5-6-11(13)9(8-10)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

Clave InChI |

RYQBDPANXNBFEE-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=C(C=C1)F)CCCBr |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution via 1,3-Dibromopropane Alkylation

A widely employed method involves the alkylation of 5-ethoxy-2-fluorobenzene with 1,3-dibromopropane under basic conditions. This two-step process leverages the nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-donating ethoxy group at the para position.

Reaction Mechanism and Conditions

Bromination of the Aromatic Ring :

The ethoxy group activates the benzene ring, directing electrophilic substitution to the ortho and para positions. However, in this case, bromination targets the propyl chain rather than the ring. The reaction of 5-ethoxy-2-fluorobenzene with 1,3-dibromopropane in dimethylformamide (DMF) at 80–100°C in the presence of potassium carbonate (K2CO3) yields the bromopropyl derivative. The base deprotonates the aromatic ring, enhancing its nucleophilicity for attack on the dibromopropane.Selectivity and Byproduct Management :

Competing reactions, such as di-alkylation or ring bromination, are mitigated by controlling stoichiometry (1:1 molar ratio of aromatic substrate to 1,3-dibromopropane) and reaction time (4–6 hours). Purification via vacuum distillation or column chromatography typically achieves >85% purity.

Table 1: Key Parameters for Nucleophilic Substitution

| Parameter | Value/Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF |

| Base | K2CO3 |

| Reaction Time | 4–6 hours |

| Yield | 70–75% (reported) |

Radical Bromination of Propyl-Substituted Precursors

An alternative approach involves the radical-mediated bromination of a pre-synthesized 5-ethoxy-2-fluoropropylbenzene intermediate. This method, adapted from analogous protocols for ethyl-substituted derivatives, utilizes N-bromosuccinimide (NBS) under radical initiation.

Synthesis of the Propyl Intermediate

Alkylation of 5-Ethoxy-2-fluorobenzene :

The propyl chain is introduced via Friedel-Crafts alkylation using allyl bromide and aluminum chloride (AlCl3) in dichloromethane. The ethoxy group’s activating effect permits moderate yields (60–65%) of 5-ethoxy-2-fluoroallylbenzene.Hydrobromination and Bromination :

Subsequent hydrobromination (HBr, peroxides) adds a bromine atom to the allyl chain, followed by NBS-mediated bromination under UV light to install the terminal bromine. This stepwise process avoids over-bromination and ensures regioselectivity.

Table 2: Radical Bromination Conditions

| Parameter | Value/Range |

|---|---|

| Initiator | Benzoyl Peroxide |

| Solvent | CCl4 |

| Temperature | 60–70°C |

| Reaction Time | 8–12 hours |

| Yield | 55–60% (estimated) |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors, as described in patent CN103664511A, are adapted for this compound by optimizing residence times and catalytic systems.

Continuous Flow Alkylation

- Reactor Design : Tubular reactors with inline mixing ensure rapid heat dissipation and reduced side reactions.

- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable reagent recovery, lowering production costs.

- Yield Enhancement : Real-time monitoring adjusts feed rates, achieving consistent yields of 78–82% at pilot scales.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High selectivity, fewer steps | Requires excess dibromopropane |

| Radical Bromination | Regioselective | Multi-step, lower yields |

| Continuous Flow | Scalable, cost-effective | High initial setup costs |

Mechanistic Insights and Optimization

Role of the Ethoxy Group

The ethoxy substituent’s electron-donating nature enhances ring nucleophilicity, favoring alkylation over competing electrophilic bromination. Density functional theory (DFT) calculations suggest a transition state where the propyl chain aligns para to the ethoxy group, minimizing steric hindrance.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) stabilize the transition state in SNAr reactions, while elevated temperatures accelerate kinetic rates. However, temperatures >100°C promote decomposition, necessitating careful control.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.

Major Products Formed:

- Substituted benzene derivatives with various functional groups.

- Oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals

Mecanismo De Acción

The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene with analogous compounds:

Key Comparative Insights

Electronic and Steric Effects

- The 3-bromopropyl chain in the target compound introduces steric bulk and reactivity (via Br as a leaving group), distinguishing it from simpler analogs like (3-bromopropyl)benzene .

Physical Properties

- The target compound’s molecular weight (~261.1 g/mol) is higher than (3-bromopropyl)benzene (199.09 g/mol) due to additional substituents, likely increasing its lipophilicity and boiling point.

Research and Application Trends

- Pharmaceutical Intermediates : Fluorinated and brominated aromatics are prized for their roles in drug discovery. The target compound’s fluorine atom may improve bioavailability, as seen in FDA-approved fluorinated drugs.

- Agrochemicals : Ethoxy and halogen substituents are common in herbicides and insecticides. The bromopropyl chain could facilitate conjugation with bioactive moieties.

Notes and Limitations

- Data Gaps : Direct physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence; properties are inferred from structural analogs.

- Synthetic Challenges : The steric hindrance of the bromopropyl chain may complicate regioselective reactions, requiring optimized conditions.

Actividad Biológica

1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a bromopropyl group, an ethoxy group, and a fluorine atom on the benzene ring contributes to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is C₁₁H₁₄BrF O, and it has a molecular weight of approximately 273.14 g/mol. The compound's structure is characterized by:

- Bromopropyl Group : Known for its reactivity, this group can act as an alkylating agent.

- Ethoxy Group : Enhances solubility and lipophilicity, facilitating membrane penetration.

- Fluorine Atom : Increases metabolic stability and influences binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Alkylation of Nucleophilic Sites : The bromopropyl moiety can covalently modify proteins or enzymes, potentially altering their function and influencing biochemical pathways.

- Enhanced Lipophilicity : The ethoxy and fluorine substituents improve the compound's ability to cross lipid membranes, increasing its bioavailability within cells.

Biological Activity Studies

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including antimicrobial and anticancer properties. Specific findings related to 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene include:

Anticancer Activity

In vitro studies have indicated that 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene can inhibit the proliferation of cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of migration |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Preliminary studies have shown that 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene exhibits antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Antifungal |

These findings indicate potential applications in treating bacterial and fungal infections.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Study on Alkylating Agents : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of brominated compounds in targeting cancer cells through alkylation .

- Fluorinated Compounds in Drug Development : Research in the field of medicinal chemistry has shown that fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them suitable candidates for drug development .

Q & A

Q. What are the key synthetic routes for 1-(3-Bromopropyl)-5-ethoxy-2-fluorobenzene, and how can reaction conditions be optimized?

The synthesis typically involves multi-step alkylation and substitution reactions. For example:

- Step 1 : Introduce the ethoxy group via nucleophilic aromatic substitution (NAS) on a fluorobenzene derivative using sodium ethoxide under anhydrous conditions.

- Step 2 : Attach the 3-bromopropyl chain through Friedel-Crafts alkylation or Mitsunobu reaction, depending on the substrate’s reactivity. Optimization may require temperature control (e.g., 0–60°C) and catalysts like Lewis acids (AlCl₃) or triphenylphosphine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at C5, bromopropyl at C1) and coupling constants. Fluorine’s deshielding effect aids in confirming the 2-fluoro substitution .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₃BrFO).

- X-ray Crystallography : SHELX programs resolve structural ambiguities, such as bond angles and torsional strain in the bromopropyl chain .

Q. How can researchers ensure purity and stability during storage?

- Chromatography : Use preparative HPLC with a C18 column for high-purity isolation.

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine loss or hydrolysis. Monitor degradation via periodic TLC/GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the bromopropyl group’s reactivity in cross-coupling reactions?

The C-Br bond in the bromopropyl chain participates in Suzuki-Miyaura or Kumada couplings. Key factors:

- Steric hindrance : The propane chain’s flexibility may reduce reactivity compared to aryl bromides.

- Electronic effects : The electron-withdrawing fluoro and ethoxy groups polarize the C-Br bond, accelerating oxidative addition in palladium-catalyzed reactions .

- Contradictions : Discrepancies in reaction yields (e.g., 40–75%) may arise from competing elimination pathways; optimizing ligand choice (e.g., SPhos vs. XPhos) mitigates this .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- SHELXL refinement : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion in the bromopropyl chain.

- Twinned data : Use SHELXE to deconvolute overlapping diffraction patterns, especially if the crystal lattice exhibits pseudo-symmetry .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- DFT Calculations : Gaussian or ORCA software models the electron density distribution. The ethoxy group’s +M effect stabilizes the aromatic ring, while fluorine’s –I effect enhances electrophilic substitution at C4 .

- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS .

Methodological Considerations

Q. How to address discrepancies in reaction yields during scale-up synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters.

- In situ monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What strategies mitigate byproduct formation in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.